Cas no 30992-66-6 (4-Hydroxy-7-benzyloxycoumarin)

4-Hydroxy-7-benzyloxycoumarin is a synthetic coumarin derivative with notable applications in organic synthesis and fluorescence research. Its benzyl-protected hydroxyl group enhances stability while allowing selective deprotection for further functionalization. The compound exhibits strong fluorescence properties, making it useful as a probe or marker in biochemical and photophysical studies. Its well-defined structure and reactivity profile facilitate its role as an intermediate in the synthesis of more complex coumarin-based compounds. The product is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Its versatility and tunable properties make it valuable in medicinal chemistry and material science.
4-Hydroxy-7-benzyloxycoumarin structure
4-Hydroxy-7-benzyloxycoumarin structure
Product Name:4-Hydroxy-7-benzyloxycoumarin
CAS No:30992-66-6
MF:C16H12O4
MW:268.264084815979
CID:1064756
PubChem ID:54708442
Update Time:2025-09-27

4-Hydroxy-7-benzyloxycoumarin Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-7-benzyloxycoumarin
    • 4-hydroxy-7-phenylmethoxychromen-2-one
    • 2-hydroxy-7-phenylmethoxychromen-4-one
    • 7-benzyloxy-4-hydroxy-2H-chromen-2-one
    • 7-benzyloxy-4-hydroxy-chromen-2-one
    • 7-Benzyloxy-4-hydroxy-coumarin
    • 7-Benzyloxy-4-hydroxy-cumarin
    • FTPXRFMTZRSQSX-UHFFFAOYSA-N
    • 2H-1-Benzopyran-2-one, 4-hydroxy-7-(phenylmethoxy)-
    • DTXSID30716122
    • 7-(BENZYLOXY)-4-HYDROXYCHROMEN-2-ONE
    • SCHEMBL7549311
    • 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one
    • AKOS004910071
    • 30992-66-6
    • 7-Benzyloxy-4-hydroxycoumarin
    • CHEMBL141326
    • DB-295363
    • BDBM50409103
    • SS-4904
    • 7-(benzyloxy)-4-hydroxy-2H-chromen-2-one
    • Inchi: 1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2
    • InChI Key: FTPXRFMTZRSQSX-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC2C(=CC(=O)OC=2C=1)O

Computed Properties

  • Exact Mass: 268.07400
  • Monoisotopic Mass: 268.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Melting Point: 292-294°C dec.
  • PSA: 59.67000
  • LogP: 3.07760

4-Hydroxy-7-benzyloxycoumarin Security Information

4-Hydroxy-7-benzyloxycoumarin Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Hydroxy-7-benzyloxycoumarin Production Method

4-Hydroxy-7-benzyloxycoumarin Suppliers

Amadis Chemical Company Limited
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(CAS:30992-66-6)4-Hydroxy-7-benzyloxycoumarin
Order Number:A940527
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:34
Price ($):159.0
Email:sales@amadischem.com

Additional information on 4-Hydroxy-7-benzyloxycoumarin

Introduction to 4-Hydroxy-7-benzyloxycoumarin (CAS No. 30992-66-6)

4-Hydroxy-7-benzyloxycoumarin, with the chemical formula C₁₆H₁₂O₃, is a coumarin derivative that has garnered significant attention in the field of pharmaceutical and biochemical research due to its versatile structural properties and potential biological activities. This compound, identified by its CAS number 30992-66-6, belongs to the coumarin family, which is well-documented for its wide-ranging applications in medicine, agriculture, and materials science. The presence of both hydroxyl and benzyloxy functional groups in its molecular structure imparts unique reactivity and functionality, making it a valuable scaffold for further chemical modifications and biological investigations.

The structural framework of 4-Hydroxy-7-benzyloxycoumarin consists of a benzopyranone core, which is a common motif in many bioactive natural products and synthetic drugs. The hydroxyl group at the 4-position and the benzyloxy group at the 7-position contribute to its solubility characteristics and interactions with biological targets. These features have been leveraged in recent studies to explore its pharmacological potential, particularly in the context of anti-inflammatory, antioxidant, and antimicrobial applications.

Recent advancements in computational chemistry and molecular modeling have provided new insights into the interactions of 4-Hydroxy-7-benzyloxycoumarin with biological receptors. Studies have demonstrated that the compound can bind to various enzymes and receptors, suggesting its utility as an inhibitor or modulator in therapeutic contexts. For instance, research has indicated that derivatives of this compound may interfere with the activity of enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This has opened up avenues for developing novel anti-inflammatory agents with improved selectivity and reduced side effects.

In addition to its pharmacological relevance, 4-Hydroxy-7-benzyloxycoumarin has been investigated for its photophysical properties. Coumarins are known for their fluorescence characteristics, which make them useful in various imaging techniques and as probes for biochemical assays. The introduction of the benzyloxy group at the 7-position enhances the fluorescence intensity and quantum yield of the compound, making it a promising candidate for use in fluorescent biosensors and cellular imaging studies. Recent work has shown that 4-Hydroxy-7-benzyloxycoumarin can be used to detect reactive oxygen species (ROS) in cells, providing a non-invasive method for monitoring oxidative stress levels.

The synthesis of 4-Hydroxy-7-benzyloxycoumarin has also been refined through modern organic chemistry techniques. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing the environmental impact of its production. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the benzyloxy group selectively, while protecting group strategies have been optimized to maintain the integrity of the hydroxyl functionality during synthetic transformations. These improvements have not only enhanced the yield but also simplified the purification process, making large-scale production more feasible.

Biologically speaking, 4-Hydroxy-7-benzyloxycoumarin has shown promise as a lead compound for drug discovery. Preclinical studies have highlighted its potential in modulating pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier has been particularly noted, suggesting its suitability for treating central nervous system disorders. Furthermore, its interaction with microglial cells has been explored in models of neuroinflammation, where it demonstrated anti-inflammatory effects without significant toxicity.

The role of 4-Hydroxy-7-benzyloxycoumarin in cancer research is another area of active investigation. Preliminary studies have indicated that it can induce apoptosis in certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. The hydroxyl group at the 4-position appears to play a critical role in these interactions by forming hydrogen bonds with target proteins. Additionally, the benzyloxy group contributes to stabilizing the compound's bioactive conformation, enhancing its binding affinity to biological targets.

The agrochemical applications of 4-Hydroxy-7-benzyloxycoumarin are also emerging as a significant area of interest. Due to its structural similarity to natural products that exhibit phytotoxic effects, this compound has been tested as a potential herbicide or plant growth regulator. Early trials have shown that it can inhibit weed growth while having minimal impact on crops when used at appropriate concentrations. This selective toxicity makes it an attractive candidate for developing environmentally friendly agricultural solutions.

In conclusion,4-Hydroxy-7-benzyloxycoumarin (CAS No. 30992-66-6) is a multifaceted compound with broad applications across pharmaceuticals, biotechnology, and agriculture. Its unique structural features enable diverse functionalities, making it a valuable scaffold for further chemical modifications and biological investigations. Recent research highlights its potential as an anti-inflammatory agent, fluorescent probe, catalyst precursor, and lead compound for drug discovery against various diseases. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,4-Hydroxy-7-benzyloxycoumarin is poised to play an increasingly important role in addressing global challenges in health care and sustainable agriculture.

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Amadis Chemical Company Limited
(CAS:30992-66-6)4-Hydroxy-7-benzyloxycoumarin
A940527
Purity:99%
Quantity:1g
Price ($):159.0
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